Dacuronium Bromid
Übersicht
Beschreibung
Dacuronium bromide is an aminosteroid neuromuscular blocking agent that was developed but never marketed . It acts as a competitive antagonist of the nicotinic acetylcholine receptor, which is crucial in neuromuscular transmission . This compound is structurally related to other neuromuscular blocking agents like pancuronium and vecuronium .
Wissenschaftliche Forschungsanwendungen
Dacuronium Bromid wurde hauptsächlich wegen seiner neuromuskulär blockierenden Eigenschaften untersucht. Es hat Anwendungen in:
Chemie: Wird als Referenzverbindung bei der Entwicklung neuer neuromuskulär blockierender Mittel verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf die neuromuskuläre Übertragung und Rezeptorbindung.
Industrie: Potenzielle Anwendungen in der Synthese verwandter Verbindungen und als Standard in analytischen Methoden.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es kompetitiv an die nikotinischen Acetylcholinrezeptoren an der neuromuskulären Synapse bindet . Dies verhindert, dass Acetylcholin an diese Rezeptoren bindet, wodurch die neuromuskuläre Übertragung gehemmt und Muskelerleichterung verursacht wird . Die molekularen Ziele sind die nikotinischen Acetylcholinrezeptoren, und der Weg beinhaltet die Hemmung der Öffnung des Ionenkanals, was zu einer verringerten Muskelkontraktion führt .
Wirkmechanismus
Target of Action
Dacuronium Bromide, also known as NB 68, primarily targets the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor located at the neuromuscular junction, playing a crucial role in muscle contraction.
Mode of Action
Dacuronium Bromide acts as a competitive antagonist of the nAChR . This means it competes with the neurotransmitter acetylcholine for the same binding sites on the nAChR . By binding to these receptors, Dacuronium Bromide prevents acetylcholine from triggering a response, thereby inhibiting muscle contraction .
Biochemical Pathways
The primary biochemical pathway affected by Dacuronium Bromide is the neuromuscular transmission pathway . By blocking the nAChR, Dacuronium Bromide disrupts the normal flow of positive ions into the muscle cell that would typically result from acetylcholine binding. This disruption prevents the generation of an action potential, leading to muscle relaxation .
Pharmacokinetics
As with other neuromuscular blocking agents, it is likely administered intravenously and metabolized in the liver, with excretion occurring via the kidneys .
Result of Action
The molecular effect of Dacuronium Bromide’s action is the prevention of ion flow through the nAChR, inhibiting the generation of an action potential . On a cellular level, this results in muscle relaxation due to the prevention of muscle contraction . This makes Dacuronium Bromide useful in medical procedures requiring muscle relaxation, such as surgery or mechanical ventilation .
Action Environment
The action, efficacy, and stability of Dacuronium Bromide can be influenced by various environmental factors. For instance, the drug’s effect may vary based on the patient’s physiological condition, including liver and kidney function, which are crucial for drug metabolism and excretion . Additionally, factors such as body temperature and pH levels can also impact the drug’s efficacy .
Biochemische Analyse
Biochemical Properties
Dacuronium Bromide acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) . This means it competes with acetylcholine, a neurotransmitter, for binding sites on the nAChR, which are located at the neuromuscular junction. By binding to these receptors, Dacuronium Bromide prevents acetylcholine from triggering muscle contractions, leading to muscle relaxation .
Cellular Effects
The primary cellular effect of Dacuronium Bromide is the inhibition of muscle contractions. By blocking the action of acetylcholine at the neuromuscular junction, it prevents the transmission of signals from nerve cells to muscle cells . This can influence various cellular processes, particularly those related to muscle function and movement.
Molecular Mechanism
The molecular mechanism of Dacuronium Bromide involves its competitive antagonism of the nicotinic acetylcholine receptor . By binding to this receptor, it prevents acetylcholine from doing so, thereby inhibiting the downstream effects of acetylcholine binding, which include muscle contraction .
Temporal Effects in Laboratory Settings
Similar neuromuscular blocking agents are known to have a rapid onset and short duration of action .
Metabolic Pathways
Similar neuromuscular blocking agents are known to be metabolized in the liver and excreted in the urine and feces .
Transport and Distribution
Similar neuromuscular blocking agents are known to have a volume of distribution of 0.3 to 0.4 L/kg .
Subcellular Localization
As a neuromuscular blocking agent, its primary site of action is the neuromuscular junction, which is located in the synaptic cleft between motor neurons and muscle cells .
Vorbereitungsmethoden
The synthesis of dacuronium bromide involves several steps, starting from steroidal precursors
Analyse Chemischer Reaktionen
Dacuronium Bromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann an den Hydroxylgruppen im Molekül auftreten.
Reduktion: Die Verbindung kann an den Carbonylgruppen reduziert werden.
Substitution: Die Bromidionen können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Dacuronium Bromid ähnelt anderen Aminosteroid-Neuromuskulärblockierern wie:
Vecuronium Bromid: Wird in der Anästhesie verwendet, um während der Operation Muskelerleichterung zu gewährleisten.
Pancuronium Bromid: Ein lang wirkendes Muskelrelaxans mit ähnlichen Wirkmechanismen.
Rocuronium Bromid: Bekannt für seinen schnellen Wirkungseintritt und seine mittlere Wirkdauer. Was this compound auszeichnet, sind seine spezifischen strukturellen Modifikationen, die seine Bindungsaffinität und Wirkdauer beeinflussen.
Eigenschaften
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKULMJPMHYWKC-GMMLHHOXSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27115-86-2 | |
Record name | Dacuronium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dacuronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DACURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33482245B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dacuronium Bromide?
A: Dacuronium Bromide is a steroidal neuromuscular blocking agent that acts as a competitive antagonist at the neuromuscular junction. [, ] It competes with acetylcholine for binding to nicotinic acetylcholine receptors on the motor endplate, thereby preventing depolarization of the muscle fiber and causing muscle relaxation. []
Q2: How does the potency and duration of action of Dacuronium Bromide compare to other neuromuscular blocking agents?
A: Research suggests that Dacuronium Bromide has a potency approximately one-tenth that of Tubocurarine and one-fiftieth that of Pancuronium. [] While its maximal effect is achieved faster than Tubocurarine and Pancuronium, its duration of action is shorter. [] Early studies in primates suggested a duration of action between 7 to 10 minutes. []
Q3: Does Dacuronium Bromide have any histamine-releasing properties?
A: Unlike Tubocurarine, which exhibits significant histamine release, Dacuronium Bromide demonstrates minimal histamine-releasing activity. [] This difference is attributed to structural variations between the two compounds, particularly the presence of a hydroxyl group at position 17 in Dacuronium Bromide, replacing the acetoxy group found in Pancuronium, which is also a poor histamine releaser. [, ]
Q4: Were there any notable observations during clinical investigations of Dacuronium Bromide?
A: In a study involving 23 anesthetized patients, one individual experienced a phenomenon known as "recurarization" or the "return of block" after seemingly adequate antagonism of Dacuronium Bromide by Neostigmine. [] This occurrence highlights the potential for unexpected complications and the need for careful monitoring during and after the administration of neuromuscular blocking agents.
Q5: Has Dacuronium Bromide been used to study the structure-activity relationships of neuromuscular blocking agents?
A: Yes, research has utilized Dacuronium Bromide alongside other neuromuscular blocking agents to investigate the structural features necessary for histamine release and their correlation with muscle relaxation potency. [] Results indicated that methylation of the phenolic hydroxyl groups in Tubocurarine, forming Dimethyltubocurarine, led to a decline in histamine release. [] Furthermore, the study explored the impact of primary hydroxyl groups on histamine release by comparing C-Toxiferine and Alcuronium. [] These findings contributed to a deeper understanding of the relationship between the chemical structure and biological activities of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.